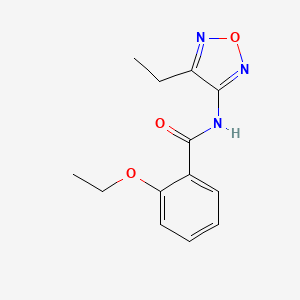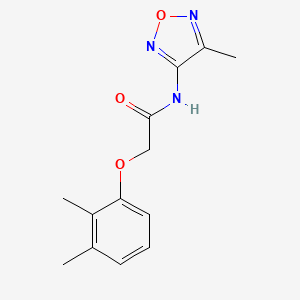![molecular formula C29H31N3O3 B11380851 1-(4-ethoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11380851.png)
1-(4-ethoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ETHOXYPHENYL)-4-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYPHENYL)-4-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The starting materials might include 4-ethoxyphenyl derivatives, phenoxybutyl derivatives, and benzodiazole intermediates. Common synthetic routes could involve:
Nucleophilic substitution reactions: to introduce the ethoxy and phenoxy groups.
Cyclization reactions: to form the benzodiazole ring.
Amidation reactions: to attach the pyrrolidinone moiety.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
化学反应分析
Types of Reactions
1-(4-ETHOXYPHENYL)-4-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(4-ETHOXYPHENYL)-4-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Modulating the activity of specific receptors in the body.
Enzyme inhibition: Inhibiting the activity of enzymes involved in disease pathways.
Signal transduction pathways: Affecting cellular signaling pathways to exert its effects.
相似化合物的比较
Similar Compounds
- 1-(4-METHOXYPHENYL)-4-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE
- 1-(4-ETHOXYPHENYL)-4-[1-(4-METHOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE
Uniqueness
1-(4-ETHOXYPHENYL)-4-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which can result in distinct biological activities and chemical properties compared to similar compounds.
属性
分子式 |
C29H31N3O3 |
|---|---|
分子量 |
469.6 g/mol |
IUPAC 名称 |
1-(4-ethoxyphenyl)-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O3/c1-2-34-25-16-14-23(15-17-25)32-21-22(20-28(32)33)29-30-26-12-6-7-13-27(26)31(29)18-8-9-19-35-24-10-4-3-5-11-24/h3-7,10-17,22H,2,8-9,18-21H2,1H3 |
InChI 键 |
YFNAFIKZXIPOAD-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11-Chloro-3-phenethyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one](/img/structure/B11380785.png)
![1-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)urea](/img/structure/B11380789.png)
![2-[(2,5-dimethylphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B11380790.png)
![3-tert-butyl-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11380794.png)

![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11380805.png)
![2-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11380817.png)
![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11380819.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide](/img/structure/B11380822.png)
![2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11380827.png)
![4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}pentanamide](/img/structure/B11380832.png)
![N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide](/img/structure/B11380845.png)
![5-({[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11380846.png)
